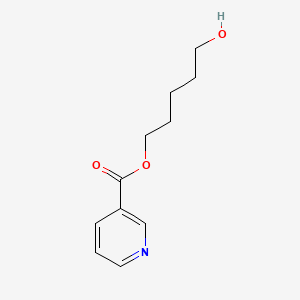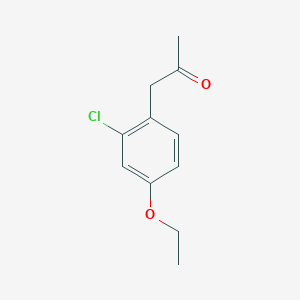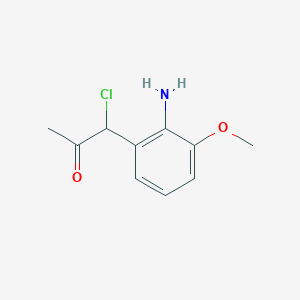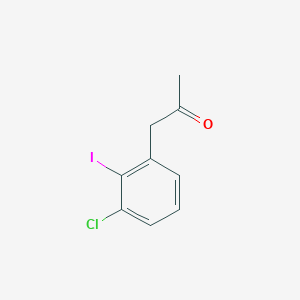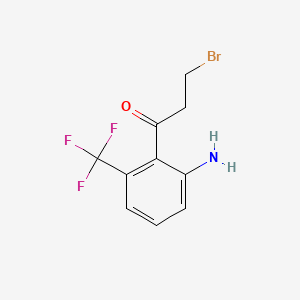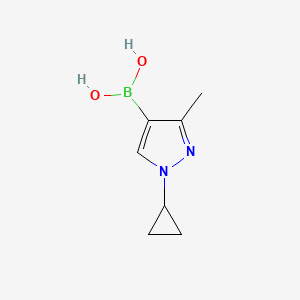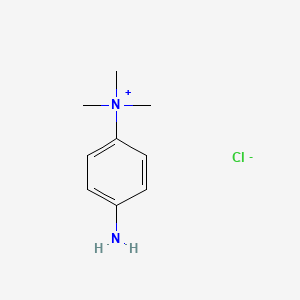
Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Boc-aminoethyl)piperidine is a heterocyclic compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Boc-aminoethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of the aminoethyl group. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of 4-(2-Boc-aminoethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine
Reduction: 4-(2-aminoethyl)piperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
4-(2-Boc-aminoethyl)piperidine can be compared with other piperidine derivatives, such as:
- 1-Boc-3,5-dimethyl-piperazine
- 1-Boc-4-iodo-piperidine
- 2-(4-Boc-1-piperazinyl)benzamidoxime
These compounds share the Boc protecting group but differ in their substitution patterns and functional groups. The uniqueness of 4-(2-Boc-aminoethyl)piperidine lies in its specific aminoethyl side chain, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3 |
InChI Key |
BGPALDULXGNAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCNCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
